

comparison of Fluindapyr with other SDHI fungicides

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Compound Focus: Fluindapyr

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Comparative Overview of Fluindapyr and Other SDHIs

The table below synthesizes available information on key SDHI fungicides, focusing on their characteristics and available data.

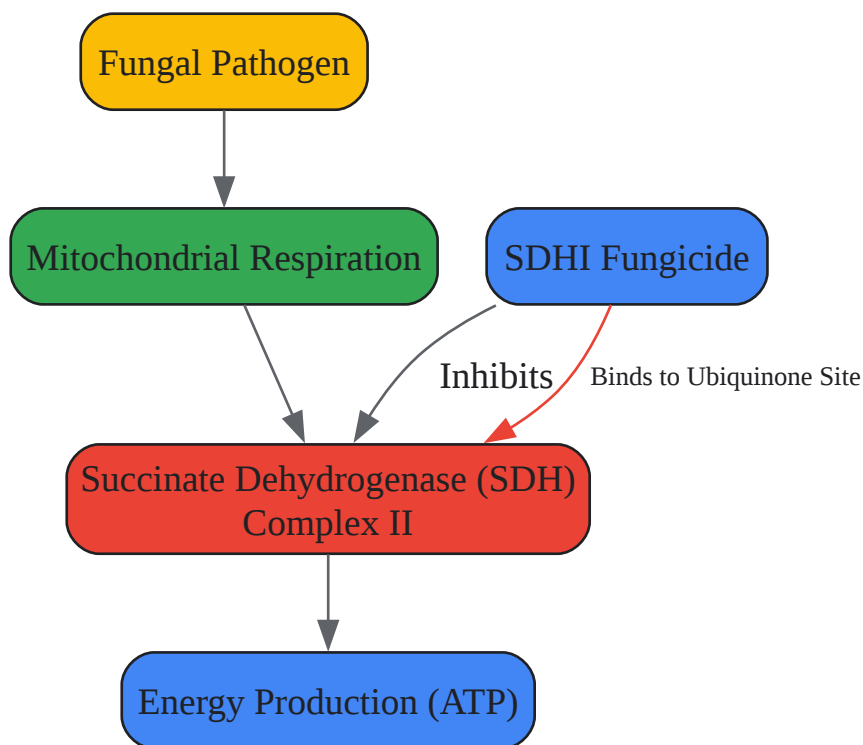
Common Name	FRAC Group / Code	Introduction Year (approx.)	Key Characteristics & Applications	Available Comparative Data
Fluindapyr [1] [2] [3]	7 [3]	2020s (Market data from 2024) [2]	Broad-spectrum; used on cereals, fruits, vegetables; effective against tar spot, southern rust [2] [3].	Market size (USD 386M in 2024) [2]; Toxicological data on earthworms [4].
Fluxapyroxad [5]	7 [1]	2011 [6]	Holds largest market share (24.6%); broad-spectrum; used across multiple crops [5].	Market share data [5].

Common Name	FRAC Group / Code	Introduction Year (approx.)	Key Characteristics & Applications	Available Comparative Data
Boscalid [5]	7 [1]	2003 [6]	Early "modern generation" SDHI; substantial market presence via generic products [5].	Market share data [5].
Isoflucypram [5]	7 [1]	Recent	Fastest-growing compound (11.2% CAGR); enhanced control of resistant pathogens [5].	Growth rate data [5].
Fluopyram [5]	7 [1]	2013 [6]	Shows strong results in seed treatment applications [5].	Application segment data [5].

Mechanism of Action and Resistance

All SDHI fungicides share the same target site of action, inhibiting the succinate dehydrogenase (**SDH**) enzyme in the fungal mitochondrial respiration chain [1] [6]. The table below outlines the core mechanism and resistance challenges.

Aspect	Description
Molecular Mechanism	Binds to the ubiquinone binding site of the SDH enzyme , disrupting energy production (ATP synthesis) and leading to fungal cell death [1].
Resistance Risk	Classified as medium-high risk by FRAC. Resistance is known in several fungal species in field populations and lab mutants [1].
Resistance Mechanism	Target-site mutations in the <i>sdhB</i> , <i>sdhC</i> , and <i>sdhD</i> genes confer reduced sensitivity. Cross-resistance patterns between different SDHIs are complex [1] [6].



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Diagram: Mechanism of SDHI Fungicides. SDHI fungicides bind to the ubiquinone site of the SDH enzyme, a key component in mitochondrial respiration, thereby disrupting energy production in fungal cells.

Ecotoxicology Profile of Fluindapyr

A laboratory study provides specific toxicological data for **Fluindapyr** on earthworms (*Eisenia fetida*), a non-target soil organism [4]. Key findings are summarized below.

Parameter	Finding in Earthworms	Experimental Context
Oxidative Stress	Induced; significant increase in activities of SOD and CAT enzymes [4].	14-day exposure in artificial soil [4].
Growth Inhibition	Significant suppression of growth [4].	28-day exposure in artificial soil [4].

Parameter	Finding in Earthworms	Experimental Context
Reproduction Inhibition	Significant suppression of reproduction [4].	28-day exposure in artificial soil [4].
Tissue Damage	Induced damage to epidermis and intestines [4].	Histopathological examination after exposure [4].
Persistence	Concentration in soil decreased to 47.6% of initial level by day 28 [4].	Measured over 28 days in artificial soil [4].

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